3-Chloro-N-(2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide
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Overview
Description
3-Chloro-N-(2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(2-methoxyphenyl)ethanone, with sulfur and a base like potassium carbonate.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an amine, such as 2-methoxyaniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Chloro-N-(2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials, such as polymers or dyes, and in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-methoxyphenyl)propanamide: A structurally similar compound with a propanamide group instead of a benzothiophene core.
3-chloro-N-(4-methoxyphenyl)propanamide: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
3-Chloro-N-(2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. This core structure can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable molecule for various research applications.
Properties
CAS No. |
312938-74-2 |
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Molecular Formula |
C17H14ClNO2S |
Molecular Weight |
331.8g/mol |
IUPAC Name |
3-chloro-N-(2-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H14ClNO2S/c1-10-7-8-11-14(9-10)22-16(15(11)18)17(20)19-12-5-3-4-6-13(12)21-2/h3-9H,1-2H3,(H,19,20) |
InChI Key |
REEDFDSAFBFJGS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3OC)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3OC)Cl |
Origin of Product |
United States |
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